molecular formula C9H13NO2 B12558061 3-[(2-Methoxyethyl)amino]phenol CAS No. 142082-56-2

3-[(2-Methoxyethyl)amino]phenol

Cat. No.: B12558061
CAS No.: 142082-56-2
M. Wt: 167.20 g/mol
InChI Key: GOIOOIZLSGKBBH-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)amino]phenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, where the hydroxyl group is substituted with a 2-methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method involves the reaction of 3-nitrophenol with 2-methoxyethylamine under reducing conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2-Methoxyethyl)amino]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyethyl)amino]phenol
  • 3-[(2-Ethoxyethyl)amino]phenol
  • 3-[(2-Methoxyethyl)amino]aniline

Uniqueness

3-[(2-Methoxyethyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

142082-56-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(2-methoxyethylamino)phenol

InChI

InChI=1S/C9H13NO2/c1-12-6-5-10-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3

InChI Key

GOIOOIZLSGKBBH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=CC=C1)O

Origin of Product

United States

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